![molecular formula C13H12FNO B2895632 4-(3-Fluoro-benzyloxy)-phenylamine CAS No. 202197-25-9](/img/structure/B2895632.png)
4-(3-Fluoro-benzyloxy)-phenylamine
Overview
Description
4-(3-Fluoro-benzyloxy)-phenylamine is a chemical compound with the molecular formula C14H11FO2 . It is a pyridinium salt, which is synthesized by the reaction of 4-(3-fluorobenzyloxy)benzaldehyde with potassium p-toluenesulfonate .
Synthesis Analysis
The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours. After cooling to room temperature, the mixture is filtered and the filtrate is collected. The product is then purified by direct column chromatography .Molecular Structure Analysis
The molecular weight of 4-(3-Fluoro-benzyloxy)-phenylamine is 230.23 g/mol . The SMILES string representation of the molecule is Fc1cccc(COc2ccc(C=O)cc2)c1 .Physical And Chemical Properties Analysis
4-(3-Fluoro-benzyloxy)-phenylamine is a solid crystalline substance . It has a melting point of 46.0 to 50.0 °C and a boiling point of 265°C/3mmHg (lit.) . The density of the compound is predicted to be 1.211±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Fluorescence Sensing Applications
4-(3-Fluoro-benzyloxy)-phenylamine and related compounds have been explored for their potential in fluorescence sensing applications. Tanaka et al. (2001) synthesized fluorophores sensitive to pH changes and selective in metal cations, highlighting the utility of such compounds in sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Synthetic Processes and Compound Formation
Li Meiling (2010) investigated the synthetic process for related compounds, underscoring the significance of these compounds in chemical synthesis and the development of new materials (Li Meiling, 2010).
Derivatization for Analytical Chemistry
Zhu, Shaw, and Barrett (2003) evaluated 4-fluoro-7-nitro-2,1,3-benzoxadiazole, a related compound, as a fluorogenic derivatization reagent for catecholamines, demonstrating its potential in analytical chemistry (Zhu, Shaw, & Barrett, 2003).
Pharmacophore Development
King et al. (2012) identified the incorporation of a (3-fluoro)benzyloxy unit as crucial in enhancing the modulation of sodium currents, indicating the relevance of such compounds in pharmacological research (King, Yang, Wang, Dustrude, Barbosa, Due, Piekarz, Wilson, White, Salomé, Cummins, Khanna, & Kohn, 2012).
Safety and Hazards
The safety data sheet for 4-(3-Fluoro-benzyloxy)-phenylamine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4-(3-Fluoro-benzyloxy)-phenylamine is the central nervous system . It acts on various neurological conditions, making it a potential therapeutic agent for a range of disorders .
Mode of Action
4-(3-Fluoro-benzyloxy)-phenylamine interacts with its targets by blocking voltage-sensitive sodium and calcium channels and inhibiting glutamate release . This interaction results in changes in neuronal activity, potentially alleviating symptoms of various neurological disorders .
Biochemical Pathways
The compound affects the biochemical pathways related to neuronal signaling . By blocking sodium and calcium channels and inhibiting glutamate release, it can alter the excitability of neurons and the transmission of signals within the central nervous system .
Result of Action
The molecular and cellular effects of 4-(3-Fluoro-benzyloxy)-phenylamine’s action include changes in neuronal activity and signaling . These changes can potentially alleviate symptoms of various neurological disorders, including epilepsy, Parkinson’s disease, and others .
properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKDKHDGVBPEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-benzyloxy)-phenylamine |
Synthesis routes and methods I
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Synthesis routes and methods II
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